Etozoline
Overview
Description
Molecular Structure Analysis
Etozoline has a molecular formula of C13H20N2O3S and a molar mass of 284.37 g/mol . It contains a total of 40 bonds, including 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
Etozoline is a small molecule with a weight average of 284.37 and a monoisotopic mass of 284.119463686 . Its chemical formula is C13H20N2O3S .Scientific Research Applications
Etozoline in Hypertension and Renal Failure
Etozoline has been identified as a diuretic and antihypertensive drug, particularly beneficial in the treatment of arterial hypertension. Notably, it is a racemic mixture of two enantiomers: one acting as a loop diuretic and the other contributing to vascular relaxation, making it a potential treatment for hypertension with renal failure (Quarello et al., 1987).
Pharmacological Properties of Etozoline
Etozoline, with its unique chemical structure, exhibits potent diuretic and saluretic properties alongside mild action onset and low toxicity. Animal studies have shown its marked antihypertensive effect, especially in long-term experiments with hypertensive rats, indicating its potential for broader pharmacological applications (Herrmann et al., 1977).
Renal Effects in Humans
Etozoline's effectiveness as a diuretic, specifically in the thiazolidone group, is evident in its impact on renal functions. Through micropuncture studies, its site of action has been identified in the thick ascending limb of Henle’s loop, which is crucial for understanding its diuretic mechanism (Palla et al., 1987).
Impact on Carbohydrate Metabolism
Investigations into Etozoline's influence on carbohydrate metabolism have demonstrated no significant difference across various test periods. This suggests a neutral effect on carbohydrate metabolism, even though it induces significant diuresis and changes in body weight and serum electrolytes (Haslbeck et al., 1979).
Etozoline and Water, Solute Elimination
Etozoline has been noted for its novel diuretic effect, enhancing the renal elimination of water and solutes like sodium and chloride. This property positions it as a promising treatment for conditions like cardiac and renal edema and hypertension (Scheitza, 1977).
Etozoline in Perimenopausal Hypertension
A study on perimenopausal women with mild to moderate hypertension treated with etozoline for 12 months showed significant reductions in both systolic and diastolic blood pressure without serious adverse reactions. This indicates etozoline's safety and effectiveness as an antihypertensive agent in patients sensitive to pharmacological side effects (Cellina et al., 1990).
Combined Treatment with Etozoline and Captopril
Research comparing the effects of etozoline, captopril, and their combination in patients with essential hypertension revealed that the combination led to a more marked reduction in blood pressure than monotherapy. Additionally, it neutralized certain biochemical changes observed when the drugs were administered separately, suggesting a synergistic effect (Battaglia et al., 1990).
Etozoline's Urinary Excretion Properties
Etozoline has been identified as a new diuretic differing from others due to its longer action profile. Its active form, ozolinone, prolongs efficacy beyond 24 hours, making it a significant choice for managing hypertension (Romano et al., 1987).
Acute Antihypertensive and Diuretic Effects
In a study comparing etozoline with chlorthalidone, etozoline demonstrated similar antihypertensive and diuretic effects but with distinct haemodynamic and metabolic differences. This included no increase in heart rate and a lower urinary K+ excretion, highlighting its unique properties (Nami et al., 1991).
Etozoline's Mechanism of Vasodilation
Etozoline's vasodilating action involves inhibition of Ca++ influx into smooth muscle cells,likely mediated by the opening of K+ channels. This mechanism is unique to etozoline and suggests its potential for treating conditions involving arterial spasm or hypertension (Dorigo et al., 1990).
properties
IUPAC Name |
ethyl (2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKHYXUQFTBIK-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)C(S1)N2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etozoline | |
CAS RN |
73-09-6 | |
Record name | Etozoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etozolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.